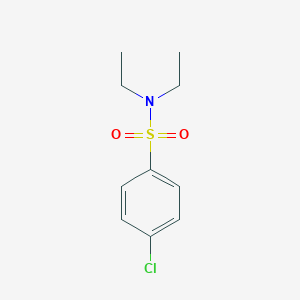
4-chloro-N,N-diethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N,N-diethylbenzenesulfonamide, also known as CDBS, is a sulfonamide compound that has been extensively used in scientific research due to its unique properties. CDBS has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 4-chloro-N,N-diethylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-chloro-N,N-diethylbenzenesulfonamide may inhibit the activity of certain enzymes and proteins by binding to their active sites. This can lead to a disruption of the biological process that the enzyme or protein is involved in.
生化和生理效应
4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been found to inhibit the replication of certain viruses. 4-chloro-N,N-diethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes and proteins, leading to a disruption of the biological process that they are involved in.
实验室实验的优点和局限性
One of the advantages of using 4-chloro-N,N-diethylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of various bacterial and fungal strains. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one limitation of using 4-chloro-N,N-diethylbenzenesulfonamide in lab experiments is its potential toxicity. 4-chloro-N,N-diethylbenzenesulfonamide has been found to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 4-chloro-N,N-diethylbenzenesulfonamide. One area of research could be focused on the development of new compounds based on the structure of 4-chloro-N,N-diethylbenzenesulfonamide that exhibit improved properties. Another area of research could be focused on the use of 4-chloro-N,N-diethylbenzenesulfonamide as a tool for studying the mechanisms of action of various enzymes and proteins. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-chloro-N,N-diethylbenzenesulfonamide and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 4-chloro-N,N-diethylbenzenesulfonamide, or 4-chloro-N,N-diethylbenzenesulfonamide, is a valuable compound that has been extensively used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. The synthesis method of 4-chloro-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. 4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit antibacterial, antifungal, and antiviral properties, as well as the ability to inhibit the activity of certain enzymes and proteins. While 4-chloro-N,N-diethylbenzenesulfonamide has several advantages for use in lab experiments, its potential toxicity is a limitation. Future research could be focused on the development of new compounds based on the structure of 4-chloro-N,N-diethylbenzenesulfonamide, as well as further understanding of its biochemical and physiological effects.
合成方法
The synthesis of 4-chloro-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 4-chloro-N,N-diethylbenzenesulfonamide.
科学研究应用
4-chloro-N,N-diethylbenzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a valuable compound for studying infectious diseases. 4-chloro-N,N-diethylbenzenesulfonamide has also been used to study the mechanism of action of certain enzymes and proteins. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been used as a reagent in the synthesis of other compounds.
属性
CAS 编号 |
6419-71-2 |
|---|---|
产品名称 |
4-chloro-N,N-diethylbenzenesulfonamide |
分子式 |
C10H14ClNO2S |
分子量 |
247.74 g/mol |
IUPAC 名称 |
4-chloro-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI 键 |
XFDZISYGOCDTJL-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



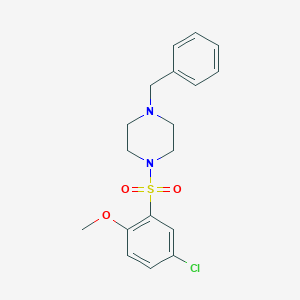
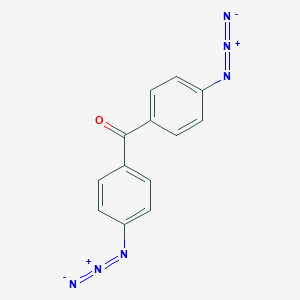
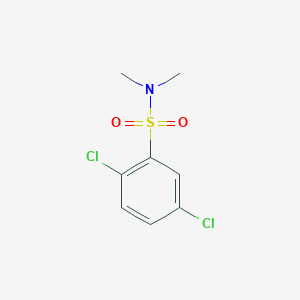
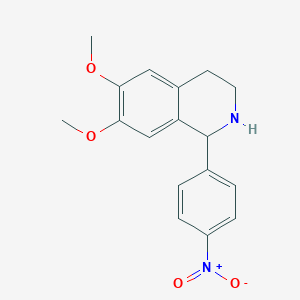


![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)



![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)


